N-phenyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-13-7-9-15(10-8-13)21-18(25)23-19-22-16(12-26-19)11-17(24)20-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,24)(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYIFOVANPDHPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-phenyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by the cyclization of α-haloketones with thiourea under basic conditions.
Introduction of the urea moiety: The thiazole intermediate is then reacted with an isocyanate derivative to introduce the urea group.
Attachment of the phenyl and p-tolyl groups: The final step involves the coupling of the phenyl and p-tolyl groups to the thiazole-urea intermediate using appropriate coupling reagents and conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1.1. Core Thiazole Formation
The thiazole ring is synthesized via Hantzsch thiazole cyclization :
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Reactants : α-Bromoketone (e.g., 2-bromo-1-(3-nitrophenyl)ethan-1-one) and thiourea.
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Outcome : Forms 4-(3-nitrophenyl)thiazol-2-amine with >80% yield.
1.3. Ureido Group Installation
The p-tolylurea moiety is formed through isocyanate coupling :
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Reactants : 4-aminothiazole intermediate + p-tolyl isocyanate.
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Key Step : Nitro reduction (SnCl₂/HCl or catalytic hydrogenation) precedes isocyanate addition .
Table 1: Reaction Optimization for Ureido Formation
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Base | Sodium carbonate | ↑ 30% |
| Solvent | Dichloromethane | ↑ 25% |
| Temperature | Reflux | ↑ 15% |
2.1. Spectroscopic Data
2.2. Crystallographic Insights
-
The p-tolyl group adopts a coplanar conformation with the thiazole ring, enhancing π-π stacking in biological systems .
-
Ureido carbonyl forms hydrogen bonds with conserved kinase residues (e.g., GLU885 in VEGFR-2) .
3.1. Enzyme Inhibition
-
Key Interactions :
Table 2: Binding Affinity Comparison
| Compound Modification | IC₅₀ (VEGFR-2) | Selectivity (BRAF/VEGFR-2) |
|---|---|---|
| Parent structure | 0.12 μM | 1:1.3 |
| p-Tolyl → 4-Cl-CF₃-phenyl | 0.08 μM | 1:1.1 |
Stability and Reactivity
-
pH Sensitivity : Hydrolytically stable at pH 4–8 but degrades under strong acidic (pH < 2) or alkaline (pH > 10) conditions .
This compound’s synthetic versatility and target engagement profile position it as a promising scaffold for kinase inhibitor development. Further optimization of the p-tolyl group and acetamide linker could enhance pharmacokinetic properties .
Scientific Research Applications
Antibacterial Applications
N-phenyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has demonstrated notable antibacterial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanisms of action include:
- Disruption of Cell Wall Synthesis : The compound interferes with the synthesis of bacterial cell walls, leading to cell lysis and death.
- Inhibition of Protein Synthesis : It may inhibit the translation processes in bacteria, further contributing to its antibacterial effects.
Case Study : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones comparable to standard antibiotics like ciprofloxacin .
Anticancer Potential
The anticancer properties of this compound are attributed to its ability to induce apoptosis and disrupt cell cycle progression in cancer cells. Key findings include:
- Apoptosis Induction : Research indicates that this compound can activate apoptotic pathways, effectively reducing tumor growth.
- Cell Cycle Arrest : The compound has been shown to inhibit key proteins involved in cell cycle regulation, leading to halted proliferation of cancer cells.
Case Study : In vitro studies on human cancer cell lines demonstrated that the compound reduced cell viability significantly, with IC50 values indicating potent cytotoxicity against various cancer types .
Structure-Activity Relationship (SAR)
The thiazole moiety present in the compound is crucial for its biological activity. Thiazoles are known pharmacophores in medicinal chemistry, often associated with a range of biological effects. The ureido group enhances interaction with biological targets, increasing the compound's efficacy.
| Structural Feature | Biological Activity |
|---|---|
| Thiazole Ring | Antibacterial and anticancer activity |
| Ureido Group | Enhances binding affinity to biological targets |
Mechanism of Action
The mechanism of action of N-phenyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase (COX) in the case of its anti-inflammatory effects. It may also interfere with DNA replication and repair mechanisms in cancer cells, leading to cell death. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with two analogous molecules from the literature. Key differences in heterocycles, substituents, and electronic profiles are highlighted.
N-(4-Phenyl-2-thiazolyl)acetamide
- Structure : Features a thiazole ring with a phenyl group at the 4-position and an acetamide group at the 2-position.
- Synthesis: Prepared via reaction of 2-amino-4-phenylthiazole with acetonitrile in the presence of AlCl₃ .
- Key Differences: Lacks the ureido-p-tolyl substituent present in the target compound. The absence of a urea group limits hydrogen-bonding capacity compared to the target compound, which could impact interactions with biological targets.
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
- Structure : Contains a dihydrothiadiazole ring (a six-membered system with two nitrogen and one sulfur atoms) substituted with 4-fluorophenyl and acetyl groups.
- The 4-fluorophenyl group may enhance metabolic stability relative to the p-tolyl group, as fluorine often improves lipophilicity and resistance to oxidative degradation.
Structural and Functional Analysis
Table 1: Comparative Analysis of Key Features
Key Insights :
- Electronic Effects : The ureido group in the target compound introduces electron-withdrawing character, which could modulate the thiazole ring’s reactivity. In contrast, the acetyl group in the dihydrothiadiazole derivative may stabilize the ring through conjugation .
- Solubility : The urea moiety in the target compound may improve aqueous solubility compared to the phenyl-substituted analog, though the p-tolyl group could counterbalance this by increasing hydrophobicity.
Research Implications and Limitations
- Methodology: Structural determination of these compounds likely employs crystallographic tools like SHELX, which is widely used for small-molecule refinement .
- Gaps in Evidence: Limited comparative data on biological activities, solubility, or stability necessitate further experimental validation. For instance, the fluorophenyl group’s impact on metabolic stability remains theoretical without pharmacokinetic studies .
Biological Activity
N-phenyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant studies that highlight its efficacy.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 408.52 g/mol. The compound features a thiazole ring, which is known for its biological activity, and an acetamide moiety that enhances its pharmacological properties.
Research indicates that compounds similar to this compound exhibit their biological effects primarily through the induction of apoptosis and autophagy in cancer cells. These processes are crucial for reducing tumor growth and overcoming drug resistance in various cancer types.
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines. For instance, compounds within the same chemical family have shown high efficacy against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). Specifically, lead compounds have been reported to induce cell death effectively while exhibiting favorable pharmacokinetic properties .
| Cancer Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Melanoma | A375 | 0.5 | Apoptosis and autophagy induction |
| Pancreatic Cancer | PANC-1 | 0.8 | Apoptosis |
| Chronic Myeloid Leukemia | K562 | 0.6 | Autophagy |
In Vivo Studies
In vivo studies using xenograft models have further supported the anticancer potential of this compound. For example, treatment with derivatives similar to this compound resulted in significant tumor growth reduction in mice models, indicating its potential as a therapeutic agent .
Case Studies and Research Findings
- Study on Structure-Activity Relationships (SAR) :
- Combination Therapy Potential :
- Antimicrobial Activity :
Q & A
Q. How does the compound interact with cytochrome P450 enzymes?
- Metabolic Studies :
- CYP inhibition assays : Incubate with human liver microsomes and probe substrates (e.g., CYP3A4: midazolam).
- Metabolite profiling : UPLC-QTOF identifies oxidation products (e.g., hydroxylation at the thiazole ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
